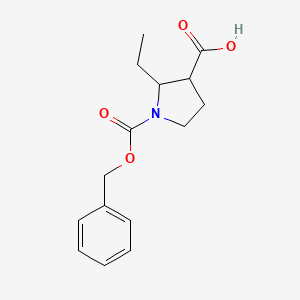
3,3'-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) is a complex organic compound that features a nitrophenyl group and two pyridinone moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinone Moieties: This could involve the condensation of appropriate aldehydes with amines under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step might involve nitration reactions using nitric acid or other nitrating agents.
Coupling Reaction: The final step could involve coupling the nitrophenyl group with the pyridinone moieties using a suitable catalyst and reaction conditions.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, or the use of industrial catalysts.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions might use reagents like halogens or sulfonyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学的研究の応用
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, derivatives of this compound could be studied for their potential as enzyme inhibitors or as part of drug discovery efforts.
Medicine
Medically, compounds with similar structures are often investigated for their therapeutic potential, including anti-inflammatory or anticancer properties.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes.
作用機序
The mechanism of action for compounds like 3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one) would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, altering biochemical pathways.
類似化合物との比較
Similar Compounds
- 3,3’-((3-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((4-nitrophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
- 3,3’-((3-aminophenyl)methylene)bis(4-hydroxy-6-methylpyridin-2(1H)-one)
特性
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-1H-pyridin-3-yl)-(3-nitrophenyl)methyl]-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-9-6-13(23)16(18(25)20-9)15(11-4-3-5-12(8-11)22(27)28)17-14(24)7-10(2)21-19(17)26/h3-8,15H,1-2H3,(H2,20,23,25)(H2,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXKCWWLDIMKIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=C(NC3=O)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2418923.png)
![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418924.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)


![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)



![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B2418938.png)
